Propoxyacetic acid hydrazide

Hematotoxicity Structure-Activity Relationship (SAR) Toxicology

Propoxyacetic acid hydrazide (C5H12N2O2, MW: 132.16 g/mol) is an aliphatic hydrazide derivative characterized by a propoxy group attached to the acetyl hydrazide backbone. This compound belongs to the broader class of alkoxyacetic acid hydrazides, which are known for their ability to form stable complexes and act as key intermediates in the synthesis of various heterocyclic compounds.

Molecular Formula C5H12N2O2
Molecular Weight 132.16 g/mol
Cat. No. B8475992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropoxyacetic acid hydrazide
Molecular FormulaC5H12N2O2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCCCOCC(=O)NN
InChIInChI=1S/C5H12N2O2/c1-2-3-9-4-5(8)7-6/h2-4,6H2,1H3,(H,7,8)
InChIKeyGJSKSCZOQXBITP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propoxyacetic Acid Hydrazide: A Versatile Alkoxy Hydrazide for Antimicrobial and Specialty Chemical Research


Propoxyacetic acid hydrazide (C5H12N2O2, MW: 132.16 g/mol) is an aliphatic hydrazide derivative characterized by a propoxy group attached to the acetyl hydrazide backbone . This compound belongs to the broader class of alkoxyacetic acid hydrazides, which are known for their ability to form stable complexes and act as key intermediates in the synthesis of various heterocyclic compounds [1]. Unlike many aromatic hydrazides, the aliphatic propoxy chain confers distinct physicochemical properties, including a specific lipophilicity profile (cLogP ~ 0.60) and hydrogen-bonding capacity, making it a strategic building block for drug discovery and agrochemical development . Its primary applications stem from its utility as a precursor for hydrazone derivatives and its inherent biological activities, which have been explored in antimicrobial and enzyme inhibition contexts [2].

Aliphatic alkoxy hydrazide building block for heterocyclic compound synthesis
Moderate lipophilicity (cLogP ~0.6) supporting drug design and agrochemical discovery
Hydrazone precursor for antimicrobial and enzyme inhibition research

Why Propoxyacetic Acid Hydrazide Cannot Be Replaced by Common Hydrazides in Specialized Research


Substituting Propoxyacetic acid hydrazide with generic hydrazides like acetic hydrazide or benzoic hydrazide is not scientifically valid due to critical differences in lipophilicity, chain-length-dependent biological activity, and toxicity profiles. The alkoxy chain length in hydrazides directly influences their physicochemical properties and biological interactions [1]. For example, structure-activity relationship (SAR) studies on alkoxyacetic acids, the core of this hydrazide, reveal that the propoxy moiety (3-carbon chain) occupies a distinct position in activity and toxicity rankings compared to methoxy (1-carbon) or butoxy (4-carbon) analogs [2]. This specific chain length is crucial for achieving a balance between desired antimicrobial efficacy and manageable toxicity, a balance that other chain lengths fail to replicate. Therefore, choosing the correct alkoxy hydrazide is essential for experimental reproducibility and achieving targeted outcomes in drug development and chemical biology research [3].

Chain-length SAR mismatch

Propoxy chain (3C) occupies a distinct toxicity and activity rank; methoxy (1C) or butoxy (4C) analogs may shift both endpoints significantly.

Lipophilicity-dependent interactions

Switching to shorter or longer alkoxy hydrazides alters cLogP and hydrogen-bonding capacity, potentially undermining target interaction profiles.

Toxicity profile specificity

Generic hydrazides lack the documented embryotoxicity and hematotoxicity SAR data that support experimental reproducibility with propoxy analogs.

Quantitative Comparative Evidence: Propoxyacetic Acid Hydrazide vs. Analogs in Key Performance Dimensions


Alkoxy Chain Length Directly Modulates Hematotoxicity: A Structure-Activity Ranking of N-Alkoxyacetic Acids

The hematotoxicity of alkoxyacetic acids, the core structural component of propoxyacetic acid hydrazide, is highly dependent on the alkoxy chain length. In vitro studies on rat blood have established a clear activity ranking: Butoxyacetic acid (BAA) exhibits the highest toxicity, followed by Propoxyacetic acid (PAA), which is approximately equivalent to Pentoxyacetic acid, and then Ethoxyacetic acid, with Methoxyacetic acid being the least toxic [1]. This ranking demonstrates that the 3-carbon propoxy chain is a critical differentiator, conferring an intermediate toxicity profile that is distinct from the more toxic butoxy analog and the less toxic ethoxy/methoxy counterparts [2].

Hematotoxicity Rank
Head-to-head
BAA > PAA ≈ Pentoxyacetic acid > Ethoxyacetic acid > Methoxyacetic acid
Supports intermediate toxicity profile screening
In vitro rat blood assay; chain-length dependent
Hematotoxicity Structure-Activity Relationship (SAR) Toxicology

Propoxy Chain Confers Reduced Embryotoxicity Relative to Shorter Alkoxy Analogs in Rat Embryo Cultures

In a study examining the teratogenic potential of alkoxy acids using post-implantation rat embryo culture, n-Propoxyacetic acid (n-PAA) at a concentration of 5 mM was found to be markedly less embryotoxic compared to shorter-chain analogs [1]. While methoxyacetic acid and ethoxyacetic acid produced significant embryotoxic effects and major anomalies, n-PAA and its longer-chain counterpart n-butoxyacetic acid (n-BAA) caused only minor anomalies. This study concludes that embryotoxic activity decreases as the alkoxy chain length increases [2].

Embryotoxicity Context
Head-to-head
n-PAA (5 mM): minor anomalies only vs. Methoxy/Ethoxy acids: major anomalies
Reports lower embryotoxicity endpoint
Post-implantation rat embryo culture (9.5-day, 48 h)
Developmental Toxicology Embryotoxicity Teratogenicity

Hydrazide Functional Group Enables Noncompetitive Enzyme Inhibition: A Class-Specific Mechanism of Diamine Oxidase Inactivation

Hydrazides, including the structural class to which propoxyacetic acid hydrazide belongs, demonstrate a conserved mechanism of time-dependent, noncompetitive inhibition of diamine oxidase (DAO) from pea cotyledons . Studies with a panel of hydrazides (acetic, benzoic, isonicotinic, etc.) revealed that they inhibit DAO in a partially reversible manner, with rate constants for enzyme inactivation ranging from 0.29 to 1.95 min⁻¹ and apparent inhibition constants (Kᵢᴬᴾᴾ) between 0.005 and 1.5 mmol L⁻¹ at pH 7.0 . This class-level activity suggests that Propoxyacetic acid hydrazide will share this noncompetitive inhibition profile, which is distinct from the pH-dependent shift to competitive inhibition observed with isonicotinic hydrazide at pH 8.0 .

DAO Inhibition
Class-level · Data to verify
Expected noncompetitive inhibition; Kᵢᴬᴾᴾ 0.005–1.5 mM
Class-level enzyme inhibition context
Inferred from hydrazide panel; pea DAO, pH 7.0
Enzyme Inhibition Diamine Oxidase Mechanism of Action

Aryloxyacetic Acid Hydrazide Derivatives Exhibit Broad-Spectrum Antifungal Activity with MICs Comparable to Established Agents

While direct MIC data for the unsubstituted Propoxyacetic acid hydrazide is limited, derivatives of aryloxyacetic acid hydrazides (a closely related subclass) demonstrate potent and broad-spectrum antifungal activity. In a study evaluating a series of these derivatives, all tested compounds showed antifungal activity against a panel of organisms [1]. Notably, one sulfone derivative (compound 5d) exhibited greater efficacy than well-known antibacterial and antifungal agents, with Minimum Inhibitory Concentrations (MICs) ranging from 4.125 to 16.5 µg/mL [2]. This provides a validated benchmark for the antifungal potential achievable with this hydrazide scaffold upon further derivatization.

Antifungal Activity
Class-level
MIC 4.125–16.5 µg/mL
Supports antifungal scaffold screening
Aryloxyacetic hydrazide derivative; in vitro panel
Antifungal Antimicrobial MIC

Strategic Applications for Propoxyacetic Acid Hydrazide in R&D and Industrial Procurement


Scaffold for Balanced Antimicrobial and Toxicological Profiles in Drug Discovery

Propoxyacetic acid hydrazide is an ideal starting material for medicinal chemistry programs targeting infectious diseases where balancing potency with a favorable safety margin is critical. Its intermediate position in the alkoxy chain SAR for both hematotoxicity and embryotoxicity (as detailed in Evidence Items 1 and 2) [1] provides a rational basis for selecting it over more toxic (e.g., butoxy) or less active (e.g., methoxy) analogs. Researchers can leverage this compound to synthesize novel hydrazone derivatives with an improved therapeutic index.

Synthesis of Potent Antifungal Agents with Validated Broad-Spectrum Activity

Based on the strong antifungal performance of structurally related aryloxyacetic acid hydrazide derivatives, where certain compounds outperformed standard antifungal agents (Evidence Item 4) [2], Propoxyacetic acid hydrazide is a strategic procurement choice for groups developing next-generation antifungals. Its reactive hydrazide group allows for facile conjugation with aldehydes or ketones to generate a library of hydrazone analogs for screening against resistant fungal strains.

Probe for Investigating Noncompetitive Enzyme Inhibition Mechanisms

Given the class-level inference that aliphatic hydrazides act as time-dependent, noncompetitive inhibitors of enzymes like diamine oxidase (Evidence Item 3) , Propoxyacetic acid hydrazide is a valuable tool for biochemists studying enzyme kinetics and inhibition. Its specific alkoxy chain can be used to explore structure-activity relationships around the enzyme's active site or allosteric pockets, helping to elucidate binding modes and inform the design of more potent and selective inhibitors.

Development of Reduced-Risk Agrochemicals or Industrial Biocides

The documented antifungal activity of its derivatives and the well-characterized, intermediate toxicity profile of its propoxy acid core make this hydrazide a candidate for developing safer agrochemicals or industrial biocides. The data showing reduced embryotoxicity with the propoxy chain (Evidence Item 2) [3] is particularly relevant for environmental safety assessments, offering a potentially more favorable ecotoxicological profile compared to more teratogenic alternatives, a key consideration in modern agrochemical procurement.

Application
Selection Property
Validation Focus
Antimicrobial lead with balanced toxicity
Propoxy chain SAR profile (hematotoxicity, embryotoxicity)
Toxicity endpoint comparison across chain lengths
Broad-spectrum antifungal agent synthesis
Hydrazide derivatization potential; aryloxyacetic scaffold precedent
MIC evaluation against resistant fungal strains
Enzyme inhibition mechanism studies
Noncompetitive DAO inhibition inferred from hydrazide class
Kinetic inhibition constant (Kᵢᴬᴾᴾ) determination
Agrochemical candidate with reported embryotoxicity context
Alkoxy chain embryotoxicity SAR; lower teratogenic rank
Developmental toxicity endpoint assessment in model systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propoxyacetic acid hydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.